
4-(4-phenyl-1H-pyrazol-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-phenyl-1H-pyrazol-3-yl)morpholine” is a chemical compound with the CAS Number: 1435615-18-1 . It has a molecular weight of 346.39 .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, a new series of 1H-pyrazolo[3,4-b]quinolines has been synthesized by one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C19H18N6O . The InChI Code for this compound is 1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 346.39 .作用機序
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities and are key structural motifs in several drugs currently on the market . Some of these drugs have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
実験室実験の利点と制限
4-(4-phenyl-1H-pyrazol-3-yl)morpholine has several advantages for use in lab experiments. First, it is relatively easy to synthesize, making it readily available for researchers. Second, it has strong binding affinity to certain proteins and enzymes, making it a useful tool for studying their structure and function. Finally, this compound can act as an agonist or antagonist, depending on the application.
However, this compound also has several limitations for use in lab experiments. First, its exact mechanism of action is not yet fully understood. Second, it may have unpredictable effects on certain signaling pathways, which could lead to unexpected results. Finally, it is not yet known if this compound has any long-term effects on cells or tissues.
将来の方向性
There are several potential future directions for 4-(4-phenyl-1H-pyrazol-3-yl)morpholine research. First, further research is needed to better understand its exact mechanism of action. Second, more research is needed to determine its long-term effects on cells and tissues. Third, researchers should continue to study the effects of this compound on various proteins and enzymes, as well as its effects on various signaling pathways. Fourth, further research is needed to determine the potential therapeutic applications of this compound. Finally, researchers should continue to explore the potential of this compound as an agonist or antagonist in various biological systems.
合成法
The synthesis of 4-(4-phenyl-1H-pyrazol-3-yl)morpholine typically begins with the reaction of 4-phenyl-1H-pyrazol-3-yl chloride and morpholine in the presence of a base, such as sodium hydroxide. This reaction yields the desired this compound product, which can then be purified using standard chromatographic techniques. The entire synthesis process is relatively simple and can be completed in a few hours.
科学的研究の応用
4-(4-phenyl-1H-pyrazol-3-yl)morpholine has been used in a variety of scientific research applications, including studies of the mechanisms of action of various biological systems. For example, this compound has been found to bind to certain proteins and enzymes, making it a useful tool for studying their structure and function. In addition, this compound has been used to study the effects of various drugs on these proteins and enzymes, as well as to study the effects of various environmental toxins on these systems.
特性
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,10H,6-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKFBQHXENGBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521638 |
Source


|
| Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88743-49-1 |
Source


|
| Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)
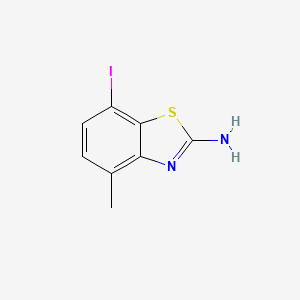
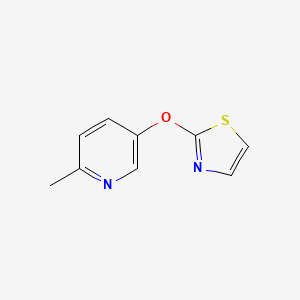
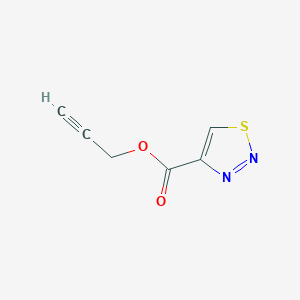
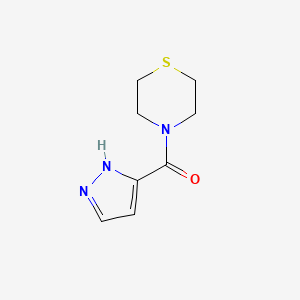

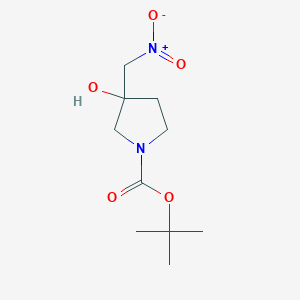
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)